molecular formula C18H21ClN2O2 B2425574 2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215660-16-4

2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride

Cat. No. B2425574
CAS RN: 1215660-16-4
M. Wt: 332.83
InChI Key: GLKYPROGORTCFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of glyoxal and formaldehyde in ammonia . A common method for the synthesis of 2-mercaptoimidazoles involves oxidative diazotization of the readily installed 2-hydroxy-4-methoxy-5-amino-benzyl (Hmab) to give 2-hydroxy-4-methoxy-5-diazonium-benzyl (Hmdab) by combining soamyl nitrite (IAN)/HBF 4, and reductive elimination of Hmdab to give the desired Hmb by 1,2-ethanedithiol (EDT) .


Molecular Structure Analysis

The molecular structure of this compound is based on the imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Chemical Reactions Analysis

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . The compound 2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride has a molecular weight of 332.83.

Scientific Research Applications

Antimicrobial and Antibacterial Studies

One area of application involves the synthesis and study of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) silver complexes, which have shown promising antibacterial activity. The synthesis of these NHC precursors and their subsequent treatment with silver(I) acetate resulted in complexes that exhibited high antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests their potential use in developing new antibacterial agents (Patil et al., 2010).

Anticancer Research

In the realm of anticancer research, derivatives of the mentioned compound have been investigated for their cytotoxic effects. Preliminary in vitro testing on the Caki-1 cell lines for NHC-silver complexes derived from these precursors demonstrated significant cytotoxicity, suggesting their potential application in cancer treatment (Patil et al., 2010).

Organic Synthesis and Protective Groups

The compound and its related structures find use in organic synthesis, particularly as protecting groups. For example, 4-methoxy-α-methylbenzyl esters, derived from related chemical structures, have been developed as new protecting groups for carboxylic acids, demonstrating the versatility of these compounds in synthetic organic chemistry (Yoo et al., 1990).

Antioxidant Properties

Research into the antioxidant properties of these compounds has also been conducted. Studies focusing on the synthesis and evaluation of novel 1H-benzimidazole derivatives have highlighted their potential antioxidant activities. This indicates their possible use in developing therapeutic agents aimed at combating oxidative stress-related diseases (Alp et al., 2015).

Detection and Sensing Applications

Furthermore, hydroxy- and methoxy-substituted inorganic receptors based on similar compounds have been designed for the dual detection of Ag+ and CN− ions in aqueous media. This application demonstrates the potential of these chemical structures in the development of novel sensors for environmental monitoring and safety (Obali, 2020).

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

1-(2-methoxyethyl)-2-[(4-methoxyphenyl)methyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c1-21-12-11-20-17-6-4-3-5-16(17)19-18(20)13-14-7-9-15(22-2)10-8-14;/h3-10H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKYPROGORTCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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